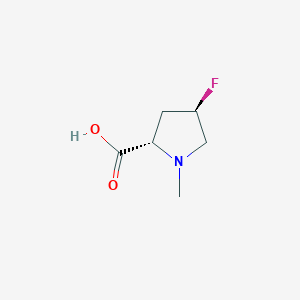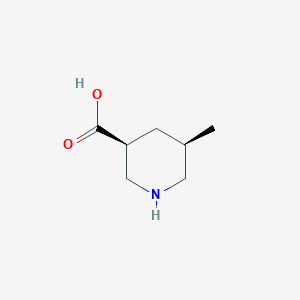
5-(4-Methoxy-3-methylphenyl)pyridin-2-amine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxy-3-methylphenyl)pyridin-2-amine, 95% (5-MMP) is a chemical compound with a molecular weight of 175.22 g/mol. It is a derivative of pyridine, a heterocyclic aromatic organic compound. 5-MMP is a colorless liquid and has a melting point of 19-21°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether. 5-MMP has a variety of applications in the scientific research field, including use as a reagent in organic synthesis, a catalyst in industrial processes, and a fluorescent dye in biochemical assays.
Wirkmechanismus
The mechanism of action of 5-(4-Methoxy-3-methylphenyl)pyridin-2-amine, 95% is not yet fully understood. However, it is believed that it acts as a Lewis acid catalyst, which is capable of activating and coordinating nucleophilic substrates. It is also believed that it can act as a hydrogen bond donor and acceptor, which can facilitate the formation of covalent bonds in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Methoxy-3-methylphenyl)pyridin-2-amine, 95% are not yet fully understood. However, it is known that it is non-toxic and non-irritant, and is not mutagenic. In addition, it is not believed to be carcinogenic, teratogenic, or embryotoxic.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-Methoxy-3-methylphenyl)pyridin-2-amine, 95% in laboratory experiments include its low cost, ease of use, and high yield. Furthermore, it is non-toxic, non-irritant, and non-mutagenic, making it a safe reagent to use in the laboratory. The main limitation of 5-(4-Methoxy-3-methylphenyl)pyridin-2-amine, 95% is its limited solubility in organic solvents, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several potential future directions for 5-(4-Methoxy-3-methylphenyl)pyridin-2-amine, 95% research. These include further investigation into its mechanism of action, its potential applications in drug development, and its use as a fluorescent probe in biological assays. Additionally, further research could be conducted into its potential toxicity and its ability to act as a catalyst in industrial processes. Finally, its solubility in organic solvents could be further investigated to make it more suitable for use in laboratory experiments.
Synthesemethoden
5-(4-Methoxy-3-methylphenyl)pyridin-2-amine, 95% can be synthesized from the reaction of 4-methoxy-3-methylphenylhydrazine and pyridine. This reaction is carried out in an inert atmosphere at temperatures between 100-150°C. The reaction is exothermic, producing a yield of 95%.
Wissenschaftliche Forschungsanwendungen
5-(4-Methoxy-3-methylphenyl)pyridin-2-amine, 95% has been used as a reagent in organic synthesis, a catalyst in industrial processes, and a fluorescent dye in biochemical assays. It is used in the synthesis of various heterocyclic compounds such as quinolones and pyrrolo[2,3-d]pyrimidines. 5-(4-Methoxy-3-methylphenyl)pyridin-2-amine, 95% is also used as a catalyst in the production of polyurethanes, polyesters, and polyamides. In addition, it is used as a fluorescent dye in biochemical assays, such as in the detection of nucleic acids and proteins.
Eigenschaften
IUPAC Name |
5-(4-methoxy-3-methylphenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-7-10(3-5-12(9)16-2)11-4-6-13(14)15-8-11/h3-8H,1-2H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVLEQUVNNLPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN=C(C=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxy-3-methylphenyl)pyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methoxy-1H-imidazo[4,5-c]pyridine, min. 95%](/img/structure/B6329777.png)
![4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B6329783.png)






![5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6329834.png)


